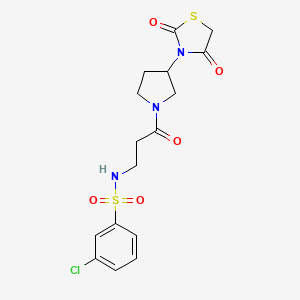
3-chloro-N-(3-(3-(2,4-dioxothiazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(3-(3-(2,4-dioxothiazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H18ClN3O5S2 and its molecular weight is 431.91. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-(3-(3-(2,4-dioxothiazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(3-(3-(2,4-dioxothiazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antitumor Activity
Research has highlighted the synthesis of compounds substituted with sulfonamide, sulfonylurea(-thiourea) pharmacophores, and derived thiazole ring systems, including the benzenesulfonamide derivatives. These compounds have been evaluated for their in vitro antitumor activities. Studies have shown promising broad-spectrum antitumor activity against a variety of tumor cell lines. The compounds exhibit significant cytostatic and cytotoxic potentials, indicating their utility in cancer research and potential therapeutic applications (Rostom, 2006).
Carbonic Anhydrase Inhibition
A novel set of chlorinated benzenesulfonamide derivatives have been synthesized and investigated for their binding affinity and selectivity against human carbonic anhydrases. These compounds have shown low nanomolar affinity against cancer-related carbonic anhydrase IX, suggesting their potential in developing inhibitors with higher selectivity for specific isozymes. This research points to the role of benzenesulfonamide derivatives in cancer treatment through enzyme inhibition (Balandis et al., 2020).
Antimicrobial and Antifungal Activities
Several studies have synthesized new derivatives of benzenesulfonamide with various pharmacophores, including thiazole and pyrazole rings. These compounds have been evaluated for their antimicrobial and antifungal activities. The research demonstrates the utility of these derivatives in combating microbial infections, with some compounds showing promising activities comparable to standard drugs (Patel & Shaikh, 2010).
Anticonvulsant Agents
Benzenesulfonamide derivatives have also been explored for their potential as anticonvulsant agents. The synthesis of heterocyclic compounds containing a sulfonamide moiety and their subsequent evaluation for anticonvulsant activity revealed several compounds that provide protection against induced convulsions. This research underscores the potential of benzenesulfonamide derivatives in developing new therapeutic agents for treating convulsive disorders (Farag et al., 2012).
Environmental Occurrence and Analysis
Beyond medicinal applications, benzenesulfonamides, along with benzotriazoles and benzothiazoles, have been identified as emerging organic pollutants due to their widespread use in industry and households. Analytical methods for their determination in environmental matrices have been reviewed, highlighting their occurrence in water, soil, and air. This research is crucial for understanding the environmental impact of these compounds and developing strategies for their removal and management (Herrero et al., 2014).
特性
IUPAC Name |
3-chloro-N-[3-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidin-1-yl]-3-oxopropyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O5S2/c17-11-2-1-3-13(8-11)27(24,25)18-6-4-14(21)19-7-5-12(9-19)20-15(22)10-26-16(20)23/h1-3,8,12,18H,4-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPVDTAOIWRENJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CSC2=O)C(=O)CCNS(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(3-(3-(2,4-dioxothiazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

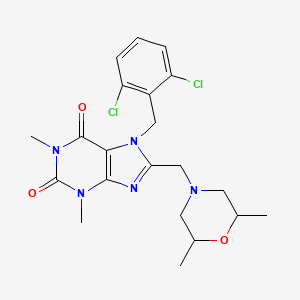
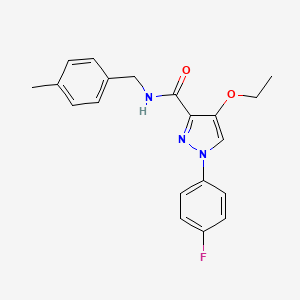
![1-[(4-Chlorophenyl)methyl]-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea](/img/structure/B2985266.png)
![4-(dimethylsulfamoyl)-N-[[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2985267.png)
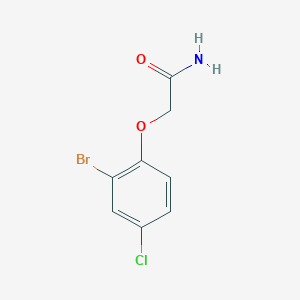
![(Z)-2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2985270.png)
![3-fluoro-4-methoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide](/img/structure/B2985273.png)
![(3S,4S)-3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole](/img/structure/B2985277.png)
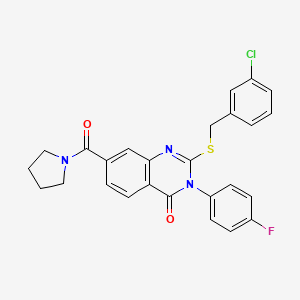
![N-(4-acetylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2985280.png)
![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(4-bromophenyl)acetamide](/img/structure/B2985281.png)
![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2985282.png)
![4-bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(cyclohexylamino)-3(2H)-pyridazinone](/img/structure/B2985283.png)
![8-(4-Ethoxybenzoyl)-6-[(3-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2985285.png)